Head-to-Head Enzymatic and Cellular Potency Comparison with Leading Non-Covalent Inhibitors
In a direct side-by-side comparison reported in Nature Communications, SARS-CoV-2 3CLpro-IN-30 (Analog 29) demonstrated an IC50 of 0.04 µM and an EC50 of 0.3 µM [1]. Compared to Ensitrelvir (S-217622) with an IC50 of 0.01 µM and EC50 of 0.1 µM, SARS-CoV-2 3CLpro-IN-30 is 4-fold less potent enzymatically but only 3-fold less potent in cells. Relative to WU-04 (IC50 0.02 µM, EC50 0.03 µM), it is 2-fold less potent enzymatically and 10-fold less potent in cells. Compared to GC-14 (IC50 0.05 µM, EC50 1.0 µM), SARS-CoV-2 3CLpro-IN-30 exhibits a 1.25-fold lower enzymatic IC50 and a 3.3-fold lower cellular EC50 [1].
| Evidence Dimension | SARS-CoV-2 3CLpro Inhibition (IC50, µM) and Antiviral Activity (EC50, µM) |
|---|---|
| Target Compound Data | IC50 = 0.04 µM; EC50 = 0.3 µM |
| Comparator Or Baseline | Ensitrelvir (IC50 0.01 µM, EC50 0.1 µM); WU-04 (IC50 0.02 µM, EC50 0.03 µM); GC-14 (IC50 0.05 µM, EC50 1.0 µM) |
| Quantified Difference | vs. Ensitrelvir: IC50 4-fold higher, EC50 3-fold higher; vs. WU-04: IC50 2-fold higher, EC50 10-fold higher; vs. GC-14: IC50 1.25-fold lower, EC50 3.3-fold lower |
| Conditions | FRET-based enzymatic assay; SARS-CoV-2 infected Vero E6 cells (side-by-side measurements) |
Why This Matters
This side-by-side comparison eliminates assay variability, allowing direct ranking of potency and antiviral efficacy for compound selection.
- [1] Liu H, et al. Development of small molecule non-covalent coronavirus 3CL protease inhibitors from DNA-encoded chemical library screening. Nat Commun. 2025 Jan 2;16(1):152. Table 1. View Source
